2-Butene
Description
Significance of 2-Butene in Organic Chemistry and Industrial Feedstocks
This compound holds significant importance in both organic chemistry and as a key industrial feedstock. In organic chemistry, it serves as a representative example for studying alkene reactions, isomerism, and the effects of double bonds on molecular properties. Its relatively simple structure, while still allowing for isomerism, makes it a valuable model for understanding more complex alkene systems. wikipedia.orgfiveable.me
Industrially, this compound is a crucial petrochemical. It is primarily produced through the catalytic cracking of crude oil or the dimerization of ethylene (B1197577). wikipedia.org Its main applications include the production of high-octane gasoline components via alkylation and the synthesis of butadiene. wikipedia.org Furthermore, this compound is utilized in the production of the solvent butanone through a hydration reaction to form butan-2-ol, followed by oxidation. wikipedia.org Both cis- and trans-2-butene are used as feedstocks for the production of propylene (B89431) or mixed octenes and have end uses in the production of butyl rubber. airliquide.comairliquide.com Trans-2-butene is also employed as a starting material in the synthesis of various chemicals, including pharmaceuticals, solvents, and plasticizers, and is a key monomer in the manufacturing of high-density polyethylene (B3416737) (HDPE). metrowelding.com It also finds use as a precursor in the synthesis of flavors and fragrances. metrowelding.com
Isomeric Forms of this compound: cis- and trans-2-Butene (Z- and E-2-Butene)
This compound is the simplest alkene that exhibits geometric isomerism, also known as cis/trans or E/Z isomerism. wikipedia.orglibretexts.org This gives rise to two distinct isomeric forms: cis-2-butene (B86535) and trans-2-butene. wikipedia.orglibretexts.org
Geometric isomerism occurs in alkenes due to the restricted rotation around the carbon-carbon double bond. libretexts.orgshaalaa.comvaia.com The two carbon atoms involved in the double bond are sp² hybridized, and the double bond consists of a sigma (σ) bond and a pi (π) bond. shaalaa.comvaia.com The π bond is formed by the side-wise overlap of p orbitals, which creates a region of electron density above and below the plane of the sigma bond. shaalaa.comvaia.compressbooks.pub This spatial arrangement locks the molecule in a specific position, preventing free rotation around the C=C bond. shaalaa.compressbooks.pubdoubtnut.com
In this compound, the two methyl (CH₃) groups attached to the double-bonded carbons can be oriented in two different ways relative to the double bond. libretexts.orgvaia.com In cis-2-butene (also known as (Z)-but-2-ene), the two methyl groups are on the same side of the double bond. libretexts.orgshaalaa.comvaia.com In trans-2-butene (also known as (E)-but-2-ene), the two methyl groups are on opposite sides of the double bond. libretexts.orgshaalaa.comvaia.com These structural differences, while having the same connectivity of atoms, result in different spatial arrangements, defining them as geometric isomers. libretexts.orgshaalaa.comlibretexts.org
The restricted rotation about the carbon-carbon double bond is a key stereochemical consideration for alkenes like this compound. Unlike single bonds, which allow for relatively free rotation of attached groups, the presence of the pi bond in a double bond imposes a significant barrier to rotation. shaalaa.comvaia.comlibretexts.org Breaking the pi bond requires a substantial amount of energy (estimated around 350 kJ/mol or 84 kcal/mol), which is much higher than the energy required for rotation around a single bond (e.g., 12 kJ/mol in ethane). uobabylon.edu.iqlibretexts.org This high energy barrier prevents spontaneous interconversion between the cis and trans isomers at room temperature, making them distinct and isolable compounds. libretexts.orguobabylon.edu.iqlibretexts.org
The stability of the cis and trans isomers of this compound differs. The trans isomer is generally more stable than the cis isomer. vaia.comuobabylon.edu.iqdoubtnut.com This difference in stability is attributed to steric strain. In cis-2-butene, the two methyl groups are on the same side of the double bond, leading to increased steric repulsion between them. vaia.comuobabylon.edu.iq In trans-2-butene, the methyl groups are on opposite sides, minimizing these repulsive interactions and resulting in a lower energy, more stable configuration. vaia.comuobabylon.edu.iq The trans isomer is reported to be more stable than the cis isomer by approximately 2.8 kJ/mol (0.66 kcal/mol) at room temperature. uobabylon.edu.iq
Physical properties of geometric isomers are generally different. libretexts.orglibretexts.org For example, cis-2-butene is a polar molecule due to the arrangement of its methyl groups, while trans-2-butene is nonpolar. libretexts.org
Here is a table comparing some physical properties of cis- and trans-2-butene:
| Property | cis-2-Butene | trans-2-Butene | Source |
| Boiling Point | 3.7 °C | 0.9 °C | msu.edu |
| Melting Point | -139 °C | -105 °C | msu.edu |
| Solubility in Water | 658 mg/L at 25 °C (very slightly soluble) | Sparingly soluble | metrowelding.comnih.gov |
| Physical State (STP) | Colorless liquefied petroleum gas | Colorless flammable gas | metrowelding.comnih.govscribd.com |
| Odor | Faintly sweet, fruity | metrowelding.com |
Overview of Research Trajectories in this compound Chemistry
Research involving this compound spans various areas, driven by its industrial importance and its role as a model alkene for fundamental studies. Current research trajectories include:
Oxidation and Combustion Studies: Investigating the oxidation and ignition behavior of trans-2-butene under various conditions to improve understanding of fuel combustion and reduce emissions. researchgate.net This includes comparing its reactivity to other butene isomers like 1-butene (B85601) and isobutene. researchgate.net
Catalysis: Research on catalytic processes involving this compound, such as its use as a feedstock for producing other chemicals like propylene or mixed octenes, and in the production of butyl rubber. airliquide.comairliquide.com Studies also explore the direct hydration of n-butenes (including this compound isomers) to produce 2-butanol (B46777) using specific catalysts. taylorandfrancis.com
Isomerization and Separation: While the isomers are difficult to separate by distillation due to similar boiling points, research may involve exploring alternative separation techniques or catalytic isomerization processes. wikipedia.org
Theoretical and Computational Studies: Investigations into the interaction energies between this compound isomers and other molecules, such as butane (B89635), using computational methods to understand their behavior in mixtures and different phases. researchgate.net Studies also delve into the energy differences and electronic properties of the cis and trans isomers using quantum mechanical approaches. researchgate.net
Synthesis of Derivatives: Utilizing this compound as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. metrowelding.comontosight.ai For example, This compound-1,4-diol (B106632), a derivative of this compound, is used in the production of alkyd resins, plasticizers, nylon, and pharmaceuticals. chemicalbook.com
These research areas highlight the continued interest in this compound, driven by both fundamental chemical principles and practical industrial applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-but-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQRGUVFOMOMEM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
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Isomeric SMILES |
C/C=C/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C4H8, Array, CH3CHCHCH3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 2-BUTENE | |
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| Record name | trans-2-BUTENE | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 2-butene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2-butene | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
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Related CAS |
25656-69-3 | |
| Details | Compound: 2-Butene, (2E)-, homopolymer | |
| Record name | 2-Butene, (2E)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID7027255 | |
| Record name | (2E)-2-Butene | |
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Molecular Weight |
56.11 g/mol | |
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Physical Description |
2-butene appears as a colorless liquefied petroleum gas. Asphyxiate gas. Flammability limits in air 1.8-9.7% by volume., Liquid, Gas or Vapor; Liquid, A colorless liquefied gas; [Hawley], COLOURLESS COMPRESSED LIQUEFIED GAS. | |
| Record name | 2-BUTENE | |
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| Record name | Butene, all isomers | |
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| Record name | trans-2-BUTENE | |
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Boiling Point |
3.73 °C at 760 mm Hg /cis-2-Butene/, 0.88 °C, 0.9 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
| Record name | 2-Butene | |
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| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
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Flash Point |
-19.99 °C (-3.98 °F) - closed cup, Flammable gas | |
| Details | Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | trans-2-Butene | |
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| Details | Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | trans-2-BUTENE | |
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Solubility |
Very soluble in ethanol and ether. Soluble in benzene. /cis- and trans-2-Butene/, Solubility in water, 511 mg/L at 25 °C, Insoluble in water, Soluble in organic solvents, Soluble in benzene, Solubility in water, mg/l at 25 °C: 511 (very slightly soluble) | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
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| Record name | trans-2-Butene | |
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| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |
| Record name | trans-2-BUTENE | |
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Density |
0.6042 g/cu cm at 20/4 °C, Density of liquid: 10.69 mol/l @ 25 °C; critical volume 0.238 l/mol, Density (at the boiling point of the liquid): 0.6 kg/l | |
| Details | Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003. | |
| Record name | trans-2-Butene | |
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| Details | Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003. | |
| Record name | trans-2-BUTENE | |
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Vapor Density |
1.93 (Air = 1), Relative vapor density (air = 1): 1.9 | |
| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728 | |
| Record name | trans-2-Butene | |
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| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728 | |
| Record name | trans-2-BUTENE | |
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Vapor Pressure |
1600 mm Hg at 25 °C /cis-2-Butene/, Vapor pressure = 1493 mm Hg at 20 °C, 1,760 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 199 | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | 2-Butene | |
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| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | trans-2-Butene | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | trans-2-BUTENE | |
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Color/Form |
Colorless gas, Flammable gas | |
CAS No. |
590-18-1(cisisomer); 624-64-6(transisomer); 107-01-7(unspecifiedisomer), 624-64-6, 107-01-7, 68956-54-7 | |
| Record name | 2-BUTENE | |
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| Record name | 2-BUTENE, (E)- | |
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Melting Point |
-139.3 °C /cis-2-Butene/, -105.52 °C, -105.5 °C | |
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| Record name | 2-Butene | |
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| Record name | trans-2-Butene | |
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| Record name | trans-2-BUTENE | |
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Synthetic Methodologies and Production Routes for 2 Butene and Its Derivatives
Industrial Production of 2-Butene: Context within Petroleum Cracking Streams
Industrially, this compound is primarily obtained as a byproduct from the catalytic or thermal cracking of petroleum hydrocarbons. nih.govbritannica.com These cracking processes break down larger hydrocarbon molecules into smaller, more valuable ones, including a mixture of C4 hydrocarbons (butylenes and butanes). unacademy.combritannica.com this compound is an isomeric mixture of trans- and cis-2-butene (B86535) recovered from these refining gases or produced by petroleum cracking. nih.govnih.gov Steam cracking is another significant process where butenes are produced as by-products. nih.gov Fractional distillation is employed to extract butene from the mixture of products generated during cracking. unacademy.com A typical industrial this compound mixture consists of approximately 70% cis-isomer and 30% trans-isomer. unacademy.comwikipedia.org Common impurities in industrial mixtures can include butane (B89635) and 1-butene (B85601), often present at 1% or more, along with smaller amounts of isobutene, butadiene, and butyne. wikipedia.org
Catalytic Synthesis Pathways Involving this compound as a Building Block
This compound's double bond makes it a reactive molecule, suitable for various catalytic transformations to produce downstream chemicals. unacademy.com
Substituted (this compound-1,4-diyl)magnesium complexes can be prepared through the reaction of activated magnesium with corresponding 1,3-dienes. ucla.eduunl.edu Highly reactive magnesium can react with a variety of substituted 1,3-dienes to yield these complexes. researchgate.net For instance, the reaction of the dimagnesium(I) complex [K(THF)₃]₂[LMg–MgL] with conjugated dienes like 1,3-butadiene (B125203) or its derivatives can lead to the reduction of the diene moiety, forming the this compound-1,4-diyl dianion and bimetallic (Mg/K) complexes. acs.org These complexes feature two Mg(II) centers bridged by the butenediyl fragment through σ¹-bonding to the carbanions, with two K⁺ ions η³-bonded by an "allyl" group of the butenediyl. acs.org Reactions of symmetrical (this compound-1,4-diyl)magnesium with α,ω-alkylene dihalides can form three-, four-, five-, and six-membered carbocycles, often with high stereospecificity and regioselectivity. researchgate.net
Polycondensation of butenediol, specifically cis-2-butene-1,4-diol (B44940), can yield telechelic This compound-1,4-diol (B106632) oligomers. sigmaaldrich.comnih.govacs.orglookchem.com The catalytic condensation of cis-2-butene-1,4-diol with a ruthenium catalyst, such as CpRu(MQA)(C₃H₅) (where Cp = cyclopentadienyl, MQA = 4-methoxyquinoline-2-carboxylate), generates poly(2-butenediol), which are unsaturated telechelic polyether diols with molecular weights typically between 400 and 4600 g/mol . sigmaaldrich.comnih.govacs.orglookchem.com This catalytic process primarily results in the enchainment of this compound-1,4-diol as the linear trans-2-butenyl ether (around 92%) along with some vinyl branches (around 8%). sigmaaldrich.comnih.govlookchem.comacs.org These oligomers can serve as useful chain extenders and macromonomers, for example, in the synthesis of triblock copolymers like poly(lactide)-b-poly(butenediol)-b-poly(lactide). sigmaaldrich.comnih.govlookchem.comacs.org
Table 1: Polycondensation of cis-2-Butene-1,4-diol using CpRu(MQA)(C₃H₅)
| Product Type | Molecular Weight Range ( g/mol ) | Linear (trans-2-butenyl ether) Enchainment (%) | Branched (vinyl) Enchainment (%) |
| Telechelic Poly(2-butenediol) | 400 - 4600 | ~92 | ~8 |
*Data based on catalytic condensation with CpRu(MQA)(C₃H₅). sigmaaldrich.comnih.govlookchem.comacs.org
(E)-1,4-Diaryl-2-butene-1,4-diones can be synthesized through various routes. One facile method involves a two-step process starting from α-haloacetophenones. researchgate.netarkat-usa.org This route includes a nucleophilic substitution with sulfinic acid sodium salts, followed by a K₂CO₃ mediated alkylation of the resulting β-ketosulfones with α-haloacetophenones and sequential desulfonylation of the formed 1,4-diketones. researchgate.netarkat-usa.org This method has been reported to yield the products in high yields. researchgate.netarkat-usa.org These diaryl-2-butene-1,4-diones are versatile building blocks in organic synthesis, including the preparation of furan (B31954) derivatives and pyrroles. researchgate.netresearchgate.netcardiff.ac.ukorganic-chemistry.org
Interconversion and Isomerization Strategies for Butene Isomers
Butene isomers, including 1-butene, cis-2-butene, trans-2-butene, and isobutene, are often present in C4 hydrocarbon streams. nih.govresearchgate.net Isomerization processes are crucial for interconverting these isomers based on desired applications.
The catalytic isomerization of 1-butene to this compound is a significant process for increasing the yield of this compound from C4 streams, particularly raffinate-2 which is a byproduct of processes like MTBE or TBA production and isobutene recovery. researchgate.netlummustechnology.comtaylorandfrancis.com Raffinate-2 typically contains 50-60 wt% cis- or trans-2-butene, 10-15 wt% 1-butene, and about 20 wt% n-butane. taylorandfrancis.com The isomerization of 1-butene to the more thermodynamically stable this compound (both cis and trans isomers) is an equilibrium-limited reaction where the interior olefin (this compound) is favored at lower temperatures. google.com
Various catalysts have been investigated for this isomerization. Acid-base catalysts, such as Amberlyst 15 and HZSM-5, show activity in the temperature range of 20–100°C. researchgate.net Metal-Organic Frameworks (MOFs) like MIL-100 and MIL-101 containing coordinatively unsaturated metal sites have demonstrated high catalytic activity and selectivity for this compound at room temperature and mild pressures. acs.orgacs.org For example, MIL-101 (Cr) evacuated at 200 °C showed a 1-butene conversion up to 93.38% and this compound selectivity up to 98.08%. acs.orgacs.org Palladium-loaded silica (B1680970) nanospheres have also shown unique catalytic performance for 1-butene isomerization at room temperature, with reported this compound yields of 37.0%, which can be increased to 57.2% with the introduction of O₂. researchgate.net
The isomerization can occur through different mechanisms, including a metal hydride addition–elimination mechanism and a π-allylic mechanism, particularly with transition metal complexes. acs.org Solid-state molecular organometallic chemistry has also been explored to promote this isomerization under flow-reactor conditions using single crystalline catalysts based on σ-alkane complexes. researchgate.net In some industrial processes, basic metal oxide catalysts like magnesium oxide (MgO) are used, sometimes admixed with metathesis catalysts to simultaneously convert 1-butene to this compound and utilize the this compound in subsequent reactions. google.comrsc.org Pre-treatment of noble metal catalysts from Group VIII with sulfur compounds and then hydrogen can also enhance the isomerization of 1-butene to this compound at lower temperatures (50-140°C) in the presence of hydrogen, while minimizing side reactions like olefin hydrogenation and polymerization. google.com
Table 2: Examples of Catalysts for 1-Butene Isomerization to this compound
Mechanisms of Isomerization in the Presence of Catalysts
The isomerization of this compound, involving the interconversion between cis- and trans-2-butene, as well as the potential shift of the double bond to form 1-butene, is a significant reaction in various petrochemical processes. This transformation is facilitated by a range of catalysts, primarily acid catalysts and metal catalysts, each operating through distinct mechanisms. The stereoselectivity of the isomerization is highly dependent on the catalyst type, temperature, and conversion levels. cdnsciencepub.com
Acid-Catalyzed Isomerization
Acid catalysts, such as zeolites (e.g., H-FER, H-TON, H-EU-1, H-MFI, H-mordenite, HZSM-5) and supported metal halides (e.g., AlCl₃@γ-Al₂O₃), are known to catalyze butene isomerization. ifpenergiesnouvelles.fracs.orgacs.orgresearchgate.netresearchgate.netfrontiersin.orgnsf.gov The generally accepted mechanism for acid-catalyzed isomerization involves the formation of carbenium ion intermediates. cdnsciencepub.comacs.org
One prevalent mechanism is the protonation of the double bond by a Brønsted acid site on the catalyst surface, leading to the formation of a secondary butyl carbocation. mdpi.com This carbocation can then undergo rotation around the C-C single bond, followed by deprotonation to yield a different butene isomer. For the cis-trans isomerization of this compound, this involves the rotation of the alkyl chain within the sec-butyl cation intermediate. acs.org
Alternatively, some Lewis acid catalysts, such as AlCl₃@γ-Al₂O₃, may facilitate isomerization via an abstraction-addition (AB-AD) mechanism involving σ-bonded allylic species as intermediates. acs.orgacs.orgfigshare.com In this pathway, cis-2-butene isomerization might involve initial transformation to n-butene, which is then converted to trans-2-butene via σ-bonded allylic intermediates. acs.orgacs.org
Research using techniques like diffuse-reflectance infrared Fourier-transform spectroscopy (DRIFTS) and density functional theory (DFT) calculations has provided insights into these mechanisms. For instance, studies on dealuminated zeolite β (Si-β) suggest that cis-trans isomerization can occur through an addition-abstraction (AD-AB) mechanism with alkyl reversal catalyzed by silanol (B1196071) nests, where the transfer of a silanol hydrogen to the double bond forms an alkyl group, facilitating C-C bond rotation. acs.orgacs.org
The strength and density of acid sites, as well as the catalyst's pore topology, significantly influence the reaction pathway and selectivity, including the suppression of side reactions like oligomerization and cracking. researchgate.netacs.org Skeletal isomerization to isobutene can also occur, typically favored by strong acid sites and proceeding via carbonium ion mechanisms involving linear and tertiary ions. researchgate.net
Metal-Catalyzed Isomerization
Transition metal catalysts, including those based on palladium (Pd), nickel (Ni), rhodium (Rh), and zirconium (Zr), are also effective for butene isomerization. researchgate.netresearchgate.netosti.govresearchgate.netosti.govrsc.orgchemrxiv.orgmpg.de Metal-catalyzed isomerization can proceed through different mechanisms, often involving metal hydride species. researchgate.netlibretexts.org
One common mechanism is the η¹-alkyl pathway, where the alkene coordinates to a metal center with a vacant site adjacent to a metal-hydride bond, followed by insertion into the M-H bond to form an alkyl intermediate. libretexts.org Subsequent β-hydride elimination from a different carbon atom leads to the isomerized olefin and regenerates the metal-hydride species. researchgate.netlibretexts.org
Another proposed mechanism is the η³-allyl mechanism, which requires two vacant sites on the metal center. libretexts.org This involves the C-H activation at the allylic position of the adsorbed olefin, forming a η³-allyl intermediate and a metal-hydride bond. researchgate.netlibretexts.org Hydrogen transfer from the metal back to the allylic moiety results in the isomerized alkene product. libretexts.org
Studies on palladium catalysts suggest that isomerization might proceed via a half-hydrogenated state, as seen in the Horiuti-Polanyi mechanism, particularly in the presence of small amounts of hydrogen. researchgate.net Research on Pd model catalysts indicates that the isomerization mechanism could involve the initial dehydrogenation of 1-butene to a 1-buten-3-yl intermediate, rather than the commonly proposed 2-butyl intermediate. researchgate.netresearchgate.net The selectivity towards cis-trans isomerization versus hydrogenation on Pd catalysts can be critically dependent on the nature of carbonaceous deposits on the surface. researchgate.net
Zirconium-based metal-organic frameworks (Zr-MOFs) like NU-1000 have also shown catalytic activity for olefin isomerization under a hydrogen atmosphere. osti.govosti.gov In these systems, H₂ activation across coordinatively unsaturated Zr sites and proximal ligands can generate acidic protons and node-supported zirconium hydrides, leading to parallel acid- and hydride-catalyzed isomerization pathways. osti.govosti.gov
The specific mechanism and the resulting product distribution are highly dependent on the metal, its oxidation state, the ligands or support materials, and the reaction conditions.
Research Findings and Data
Detailed research findings often involve kinetic studies, spectroscopic analysis of adsorbed species and intermediates, and computational studies like DFT to elucidate reaction pathways and energy barriers. acs.orgacs.orgfrontiersin.orgmpg.dersc.org For example, kinetic studies on 1-butene isomerization over MgO catalysts have utilized Langmuir-Hinshelwood-Hougen-Watson (LHHW) models to describe the reaction steps, including adsorption, surface reaction (identified as the rate-determining step), and desorption. rsc.org
| Catalyst Type | Reaction | Proposed Intermediate | Activation Energy (kJ/mol) | Source |
| Acid (Superacid) | n-butyl cation scrambling (C4) | Protonated cyclopropane | ~31.4 | acs.org |
| Acid (Superacid) | sec-butyl to tert-butyl cation (C4) | - | ~75.3 | acs.org |
| Acid (H-SSZ-13) | This compound to isobutene (monomolecular) | 2-butyl cation | ~155 (Gibbs free energy) | frontiersin.org |
| Acid (H-mordenite) | Isobutane (B21531) formation from n-butane/butenes | - | 120-134 | nsf.gov |
| Metal (MgO) | 1-butene to trans-2-butene (surface rxn) | Adsorbed 1-butene | 78.61 | rsc.org |
| Metal (MgO) | 1-butene to cis-2-butene (surface rxn) | Adsorbed 1-butene | 61.52 | rsc.org |
| Metal (Pd model) | cis-trans isomerization of this compound | Butyl-d1 (half-hydrogenated) | Lower than hydrogenation | mpg.de |
| Metal (Pd model) | Hydrogenation of this compound | Butyl-d1 (half-hydrogenated) | Higher than isomerization | mpg.de |
Note: Activation energies can vary significantly depending on specific catalyst composition, support, and reaction conditions.
Research also details the influence of factors like temperature, pressure, and the presence of co-fed substances (e.g., hydrogen or water) on the reaction rates and selectivities, providing further data for understanding the underlying mechanisms. cdnsciencepub.comresearchgate.netresearchgate.netosti.govosti.govrsc.org
Chemical Reactivity and Transformation Mechanisms of 2 Butene
Olefin Metathesis Reactions of 2-Butene
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds between different olefin molecules. It is a reversible reaction that can lead to the formation of new olefins with different chain lengths. For their significant contributions to the understanding and development of olefin metathesis, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005. wikipedia.orgbohrium.com
Cross-Metathesis with Ethene for Propylene (B89431) Production
One of the most industrially relevant metathesis reactions involving this compound is its cross-metathesis with ethene (ethylene) to produce propylene. digitalrefining.comgoogle.com This reaction is a crucial "on-purpose" method for propylene production, supplementing the propylene obtained as a byproduct from processes like fluid catalytic cracking (FCC) and steam cracking. digitalrefining.comupb.ro
The reaction can be represented as follows:
This compound + Ethene ⇌ 2 Propylene
This equilibrium reaction is typically carried out over specific metathesis catalysts. digitalrefining.com The process often utilizes a C4 feedstock containing this compound, often a byproduct from FCC units. upb.romdpi.com To maximize propylene selectivity, an excess of ethene is often used to minimize side reactions between butene molecules themselves. google.com While both 1-butene (B85601) and this compound can be present in the feedstock, only this compound directly participates in this specific metathesis reaction with ethene to form propylene. google.com Isomerization of 1-butene to this compound can occur upstream of or within the metathesis reactor to maximize the conversion of total normal butenes. google.com
Self-Metathesis and Associated Kinetics
In the absence of other olefins like ethene, this compound can undergo self-metathesis, where two molecules of this compound react to form ethene and 3-hexene. google.com
2 (this compound) ⇌ Ethene + 3-Hexene
While cross-metathesis with ethene is favored for propylene production, self-metathesis of this compound is also a possible reaction pathway, particularly when the concentration of ethene is low. google.com
Kinetic studies of this compound metathesis over certain catalysts, such as tungsten oxide containing mesoporous silica (B1680970), have investigated the reaction rates and activation energies of the various competing reactions, including isomerization and metathesis. researchgate.net For instance, the apparent activation energy for this compound isomerization has been reported to be lower than that for cross-metathesis of this compound and 1-butene, and significantly lower than that for the self-metathesis of 1-butene or the cracking of this compound. researchgate.net This suggests that isomerization of this compound can occur more readily at lower temperatures compared to the metathesis reactions. researchgate.net
Catalytic Systems for Metathesis (e.g., Tungsten-based Catalysts)
Olefin metathesis reactions, including those involving this compound, are catalyzed by transition metal compounds, typically from Group VIA or VIIA. digitalrefining.commdpi.com Tungsten-based catalysts are prominent examples used for the metathesis of this compound to produce propylene. upb.romdpi.commdpi.com
Tungsten oxide supported on silica (WO3/SiO2) is a common tungsten-based catalyst used for the metathesis of ethene and this compound. google.commdpi.comrsc.orgresearchgate.net Other supports, such as alumina (B75360) and mesoporous silicates like MCM-41 and SBA-15, have also been investigated for supporting tungsten oxide catalysts for this compound metathesis. bohrium.comresearchgate.netmdpi.comrsc.orggoogle.com
Research has explored the effects of catalyst preparation methods, tungsten loading, and support properties on the catalytic activity and selectivity. mdpi.comrsc.org For example, the dispersion of tungsten oxide species on the support and the presence of tetrahedral tungsten oxide species have been linked to metathesis activity. researchgate.netmdpi.comresearchgate.net The acidity of the catalyst, including both Brønsted and Lewis acid sites, can also influence the reaction activity and stability. mdpi.comrsc.org Tungsten-based catalysts are known for their relative robustness and resistance to poisoning compared to some other metathesis catalysts like those based on rhenium or molybdenum. mdpi.com While some tungsten catalysts require higher reaction temperatures (above 450 °C) to be active for propene formation, others, like tungsten hydrides supported on alumina, show activity at lower temperatures (e.g., 150 °C). mdpi.comrsc.org
Here is a table summarizing some research findings on tungsten-based catalysts for this compound metathesis:
| Catalyst System | Support | Key Findings | Source(s) |
| WO3/SiO2 | Silica | Active for ethene and this compound metathesis at higher temperatures (above 450 °C). Regenerable. mdpi.com Activity and stability related to tungsten dispersion and acid sites. rsc.org | google.commdpi.comrsc.org |
| W-H/Al2O3 | Alumina | Active for propylene production from trans-2-butene at 150 °C. Operates as a "bi-functional catalyst" promoting isomerization and metathesis. rsc.org | rsc.orgacs.org |
| WO3/MCM-48 | MCM-48 | Good catalytic activity for this compound metathesis to propene. Activity depends on acidity and WO3 dispersion. mdpi.com | mdpi.com |
| WO3/SBA-15 | SBA-15 | Activity, mechanism, and kinetics studied. Brønsted acid sites enhance metathesis. researchgate.netgoogle.com | researchgate.netgoogle.com |
| WO3/SiO2-TiO2 (Mixed) | SiO2-TiO2 | Improved conversion and propylene selectivity compared to WO3/SiO2. Linked to better tungsten dispersion and tetrahedral species. researchgate.net | researchgate.net |
Interactive Data Table: Tungsten-based Catalysts for this compound Metathesis
Alkylation Reactions Involving this compound
Alkylation is another significant reaction pathway for this compound, particularly its reaction with isobutane (B21531) to produce branched alkanes, which are valuable components of high-octane gasoline. mdpi.comd-nb.infoacs.org
Alkylation of Isobutane with this compound
The alkylation of isobutane with this compound is a key process in petroleum refining for producing alkylate, a clean fuel blending component known for its high octane (B31449) number and low vapor pressure. mdpi.comd-nb.info This reaction typically employs strong acid catalysts. d-nb.infoacs.org
The main reaction involves the addition of isobutane to this compound to form branched C8 alkanes, primarily trimethylpentanes (TMPs). mdpi.comd-nb.info The reaction follows a carbocation mechanism. mdpi.com In this mechanism, the butene molecule is protonated by the acid catalyst to form a butyl carbocation, which then isomerizes to the more stable tert-butyl carbocation. mdpi.com This tert-butyl carbocation then reacts with another olefin molecule (like this compound or isobutene) to form a larger carbocation, which subsequently undergoes a hydride transfer reaction with isobutane to form a stable branched alkane and regenerate a tert-butyl carbocation, propagating the chain. mdpi.com
While the primary products are C8 hydrocarbons, particularly trimethylpentanes, the reaction system is complex and involves numerous side reactions. mdpi.comnih.gov
Reaction Pathway Networks and By-product Formation in Alkylation Systems
The alkylation of isobutane with this compound is characterized by a complex reaction pathway network that includes the main alkylation reactions and various side reactions such as isomerization, polymerization, and fragmentation. mdpi.comnih.gov Understanding these pathways is crucial for optimizing the selectivity towards desired products and minimizing the formation of undesirable by-products. mdpi.comnih.gov
Side reactions can lead to the formation of a variety of by-products, including other C8 isomers, as well as lighter (C5-C7) and heavier (C9+) hydrocarbons. mdpi.comrsc.org Isomerization of this compound to 1-butene and isobutene can occur under the acidic reaction conditions, influencing the subsequent alkylation and oligomerization pathways. mdpi.com Oligomerization of butenes can lead to the formation of C8, C12, and even higher hydrocarbons. mdpi.comrsc.org Fragmentation (cracking) of heavier hydrocarbons can also contribute to the formation of lighter by-products. mdpi.comrsc.org
Detailed analysis of the alkylation products using techniques like gas chromatography-mass spectrometry (GC-MS) has allowed for the identification of numerous volatile substances and the construction of complex reaction networks illustrating the formation pathways of both main products and by-products. mdpi.comnih.gov For example, studies have identified up to 79 volatile substances in the alkylates from isobutane/2-butene alkylation. mdpi.com The formation of C9+ by-products can occur through the addition of C5-C7 carbocations with butene or the cracking of heavier oligomers (e.g., C16+ formed from butene tetramerization). rsc.org
The selectivity of the reaction is influenced by factors such as the catalyst type, reaction temperature, pressure, and the molar ratio of isobutane to olefin. mdpi.comacs.org For instance, the selectivity of C8 and trimethylpentanes can reach significant levels under optimized conditions. mdpi.com Deactivation of the catalyst due to the accumulation of heavy hydrocarbons (oligomers) can also impact the product distribution and lead to changes in the dominant reaction pathways over time. rsc.orgresearchgate.net
Here is a simplified representation of some key reactions in the isobutane/2-butene alkylation system:
Main Alkylation: Isobutane + this compound → Trimethylpentanes (C8)
Isomerization: this compound ⇌ 1-Butene, this compound ⇌ Isobutene mdpi.com
Oligomerization: n-Butenes or Isobutene → C8, C12, C16+ olefins mdpi.comrsc.org
Cross-Alkylation/Addition: Carbocations (e.g., C4+, C8+) + Olefins (e.g., C4=) → Higher Carbocations mdpi.com
Fragmentation/Cracking: Heavier Hydrocarbons → Lighter Hydrocarbons (e.g., C9+ → C5-C7) mdpi.comrsc.org
Understanding the interplay of these reactions within the complex network is essential for controlling the product composition and improving the efficiency of the alkylation process. mdpi.com
Influence of Catalyst Acidity on Alkylation Selectivity
The alkylation of isobutane with this compound is a significant reaction for producing high-octane gasoline components, specifically branched paraffins like C8-alkylates. The acidity of the catalyst plays a crucial role in the efficiency and selectivity of this process. Brønsted–Lewis acidic ionic liquids (ILs) containing various metal chlorides have been investigated as catalysts for this reaction. nih.govrsc.orgresearchgate.netrsc.org
Studies have shown that the appropriate acid strength and the synergistic effect of both Brønsted and Lewis acidic sites within the IL catalyst contribute to its ability to protonate the olefin, which is a key step in the alkylation mechanism. nih.gov For instance, the ionic liquid 1-(3-sulfonic acid)-propyl-3-methylimidazolium chlorozincinate ([HO3S-(CH2)3-mim]Cl-ZnCl2) has demonstrated notable catalytic performance in the alkylation of isobutane with this compound. nih.govrsc.orgresearchgate.netrsc.org This performance is attributed to its suitable acidity, the combined action of its double acidic sites, and the positive influence of water on proton formation and transfer. nih.govrsc.orgresearchgate.netrsc.org The strength of the Lewis acidity in the ionic liquid is particularly important for enhancing catalytic performance. nih.govrsc.orgresearchgate.netrsc.org
Using this specific Brønsted–Lewis acidic IL, a 100% conversion of this compound and an 85.8% selectivity for C8-alkylate were achieved under mild reaction conditions. nih.govrsc.orgresearchgate.netrsc.org The reusability of the IL catalyst was also found to be good due to the covalent tethering of its alkyl sulfonic acid group, the inertness of its anion to active hydrogen, and its insolubility in the product. nih.govrsc.orgresearchgate.netrsc.org
Previous research using chloroaluminate-based acidic ILs for isobutane/2-butene alkylation showed high this compound conversion (up to 91.0%) but lower selectivity for C8-alkylate (50.5%) and trimethylpentane (TMP) (10%). nih.gov The addition of Brønsted acidic compounds or HCl gas to Lewis acidic ILs has been shown to improve catalytic activity and selectivity, increasing TMP selectivity significantly in some cases. nih.govrsc.org
Oxidation and Combustion Kinetics of this compound
Butenes, including this compound, are common intermediates formed during the decomposition and oxidation of larger hydrocarbons and alcohols found in various fuels. universityofgalway.ieresearchgate.netcapes.gov.br The combustion chemistry of butenes is important for developing kinetic mechanisms of practical fuels and for understanding the influence of isomeric fuel structures on combustion. researchgate.net
High-Pressure Ignition Delay Studies
Novel ignition delay time (IDT) experiments for trans-2-butene have been conducted in high-pressure shock tubes (HPST) and rapid compression machines (RCM) under conditions relevant to practical combustors, such as those in gasoline, diesel, and low-temperature combustion (LTC) engines. universityofgalway.ieresearchgate.netcapes.gov.br These studies provide the first IDT data for trans-2-butene at engine-relevant conditions, expanding the available data to higher pressures (10–50 atm) and lower temperatures (670–1350 K) across a range of equivalence ratios (0.5–2.0). universityofgalway.ieresearchgate.netcapes.gov.br
The experimental results indicate that reactivity increases with increasing pressure across all equivalence ratios studied. universityofgalway.ie This is attributed to the increased absolute concentration of reactants at higher pressures, leading to faster ignition. universityofgalway.ie At relatively low temperatures (≤ 1000 K), ignition delay time decreases with increasing equivalence ratio, while at higher temperatures (≥ 1000 K), there appears to be no dependence on equivalence ratio under the investigated conditions. ecm2015.hu Neither cis- nor trans-2-butene exhibited negative temperature coefficient (NTC) behavior under the conditions studied. ecm2015.hu
Here is a sample of experimental conditions for trans-2-butene ignition delay studies:
| Facility | Pressure (atm) | Temperature (K) | Equivalence Ratio (φ) |
| HPST/RCM | 10, 30, 50 | 670–1350 | 0.5, 1.0, 2.0 |
Chemical Kinetic Mechanism Development for this compound Oxidation
Comprehensive chemical kinetic mechanisms have been developed to describe the combustion of trans-2-butene. universityofgalway.ieresearchgate.netcapes.gov.br These mechanisms include detailed low- and high-temperature reaction pathways specific to unsaturated fuel chemistry. universityofgalway.ie The mechanisms are validated against experimental data, including the newly measured IDT data, as well as a variety of literature data such as jet-stirred reactor (JSR) speciation data, premixed flame speciation data, flow reactor speciation data, and laminar flame speed data. universityofgalway.ieresearchgate.netcapes.gov.br
Sensitivity and flux analyses are used to highlight key reactions controlling this compound oxidation at different temperature and pressure conditions. universityofgalway.ie Existing literature mechanisms were found to be insufficient for simulating experimental data at high-pressure, low-temperature conditions due to the lack of necessary low-temperature chemistry reactions. universityofgalway.ie
Important reaction classes have been highlighted through sensitivity analyses for this compound oxidation at various conditions. universityofgalway.ie Simulations performed using software like CHEMKIN-PRO help identify these critical reactions. universityofgalway.ie
Reactivity Comparisons with Other Butene Isomers
The reactivity of trans-2-butene has been compared to that of the other two butene isomers, 1-butene and isobutene. universityofgalway.ieresearchgate.netcapes.gov.br These comparisons help explain the differences in reactivity based on isomeric structure. universityofgalway.ieresearchgate.netcapes.gov.br
Studies have shown that cis- and trans-2-butene exhibit identical reactivity in terms of ignition delay times under identical experimental conditions. universityofgalway.ie
In comparisons of the three butene isomers, 1-butene is generally the most reactive, followed by trans-2-butene, with isobutene being the slowest to ignite under the same temperature and pressure conditions. ecm2015.hu The differences in reactivity are influenced by important reactions, which are highlighted via flux and sensitivity analyses. universityofgalway.ieresearchgate.netcapes.gov.br
The conversion of this compound and isobutene typically starts at higher temperatures compared to 1-butene. researchgate.net This is consistent with the lower bond dissociation energy of the C=C-C---C bond in 1-butene (76 kcal/mol) compared to the CC=CC---H bond in this compound and the C=C(C)C---H bond in isobutene (both requiring 88 kcal/mol). researchgate.net However, this compound shows higher activity than isobutene due to differences in secondary reactions. researchgate.net At similar fuel conversions, this compound tends to produce more propene, 1-butene, and 1,3-butadiene (B125203), while isobutene forms more H2 and C3H4 isomers (allene and propyne). researchgate.net
Polymerization and Oligomerization of this compound
The polymerization and oligomerization of this compound present challenges due to the location of the double bond. While 2-olefins like this compound are produced in large quantities from processes like naphtha cracking, they have historically been less utilized as monomers compared to 1-olefins due to their lower reactivity towards conventional polymerization catalysts. scispace.com
Monomer Isomerization-Polymerization with Ziegler-Natta Catalysts
Monomer-isomerization polymerization is a mechanism that allows for the polymerization of 2-olefins using Ziegler-Natta catalysts. scispace.comscispace.comtandfonline.com In this process, 2-olefins, including cis- and trans-2-butene, can yield high molecular weight polymers with a recurring unit corresponding to the isomerized 1-olefin. scispace.comscispace.comtandfonline.com
Ziegler-Natta catalysts based on transition metals (such as titanium, zirconium, and vanadium) in combination with organoaluminum compounds are typically used for this type of polymerization. unam.mxresearchgate.netlibretexts.org Examples include Al(C2H5)3 - TiCl3 catalyst systems. tandfonline.com
Studies on the monomer-isomerization polymerization of trans-2-butene with (α-diimine)Ni(II) complexes in combination with cocatalysts like Et2AlCl have shown the possibility of obtaining high molecular weight polymers. scispace.com The polymer structure primarily consists of –CH2–CH2–CH(CH3)– units, with minor units derived from 1-butene formed by the isomerization of trans-2-butene. scispace.com The amount of these minor units can be reduced by decreasing the polymerization temperature. scispace.com Control of molecular weight is also possible with certain catalyst systems. scispace.com
While this compound can be copolymerized with ethylene (B1197577) using transition metal catalysts, its homopolymerization via direct double bond opening is less facile. scispace.compageplace.de The monomer-isomerization mechanism overcomes this by converting the less reactive internal olefin into a more readily polymerizable terminal olefin. tandfonline.com
Palladium(II)-α-Diimine-Catalyzed Polymerizations
Palladium(II)-α-diimine complexes are known catalysts for olefin polymerization. These catalysts can polymerize both trans- and cis-2-butene (B86535). Studies have shown that these catalysts facilitate the polymerization of 2-butenes, although with differences observed between the isomers. For instance, the productivity and molecular weight of poly(cis-2-butene) have been reported to be significantly lower than those of poly(trans-2-butene) when using certain palladium(II)-α-diimine complexes. capes.gov.br The resulting polymers typically exhibit an atactic regioregular microstructure, characterized by a methyl group positioned on every third backbone carbon. capes.gov.br
The mechanism of polymerization catalyzed by palladium(II)-α-diimine complexes involves migratory insertion of the monomer into the metal-alkyl bond. Low-temperature Nuclear Magnetic Resonance (NMR) studies have provided insights into the initial insertion steps. For trans-2-butene, the first insertion barrier has been calculated to be slightly lower (19.1 kcal/mol) compared to that of cis-2-butene (19.3 kcal/mol). capes.gov.br However, the subsequent insertion barrier for cis-2-butene (20.2 kcal/mol) is marginally higher than that for trans-2-butene (19.6 kcal/mol). capes.gov.br The propagating species, modeled by isopentyl palladium complexes, have shown nearly equal binding affinities for both cis- and trans-2-butene. capes.gov.br
These catalysts can also induce "chain-walking," a process where the palladium center migrates along the polymer chain, leading to branched polymer structures, although this is more commonly discussed in the context of alpha-olefins and ethylene polymerization. nsf.govresearchgate.netrsc.org The phenomenon of simultaneous olefin isomerization and polymerization has also been observed and investigated with palladium(II)-diimine catalysts, particularly with alpha-olefins. harth-research-group.org
Cationic Polymerization of Butene Isomers
Cationic polymerization is another pathway for alkene polymerization, initiated by acidic species that generate carbocations. While isobutylene (B52900) is well-known to undergo cationic polymerization, the behavior of this compound isomers in cationic polymerization is different. Due to steric hindrance around the disubstituted double bond, this compound is generally considered difficult to polymerize using traditional cationic polymerization catalysts. quora.com Some catalysts may potentially isomerize this compound to 1-butene, which can then undergo polymerization to form poly(1-butene), but this is not a commonly encountered scenario. quora.com
Gas-phase studies involving BF2+ as an initiator have shown that cis-2-butene can undergo polymerization, with the initiation reactions leading to the formation of carbocations as the main propagating ions. cdnsciencepub.com These studies suggest that the reactions of cis-2-butene and isobutene with BF2+ likely involve similar intermediates, as their observed products are the same and the product distributions are not drastically different. cdnsciencepub.com
Cationic polymerization mechanisms typically involve initiation, propagation through carbocation intermediates, and termination steps. Carbocation rearrangements can occur, particularly with less substituted alkenes, leading to more stable carbocations. mit.edu While detailed studies specifically on the cationic polymerization mechanism of this compound are less prevalent than for isobutylene, the general principles of carbocation chemistry and potential for rearrangement are relevant when considering its reactivity under cationic conditions.
Mechanisms of Polymerization and Effect of Stereoisomers
The mechanisms of this compound polymerization are highly dependent on the catalyst system employed. In palladium(II)-α-diimine-catalyzed polymerization, the mechanism involves monomer insertion and chain walking, leading to branched polymers with a regioregular structure. capes.gov.br The stereochemistry of the this compound isomer (cis or trans) influences the polymerization process, affecting insertion barriers and ultimately the productivity and molecular weight of the resulting polymer. capes.gov.br The differences in the spatial arrangement of substituents around the double bond in cis- and trans-2-butene can lead to varying steric interactions during the insertion step, influencing the reaction kinetics and polymer characteristics.
For instance, the slightly higher insertion barrier for cis-2-butene compared to trans-2-butene in palladium-catalyzed polymerization contributes to the observed differences in their polymerization behavior. capes.gov.br While not directly a polymerization example, the stereochemistry of this compound isomers is known to dictate the stereochemical outcome in other addition reactions, such as halogenation, where cis- and trans-2-butene yield different stereoisomers (racemic mixture from cis and meso compound from trans) through a cyclic halonium ion intermediate. libretexts.org This highlights the general principle that the stereochemistry of the starting this compound isomer plays a crucial role in determining the mechanistic pathway and the stereochemical nature of the products formed in addition and polymerization reactions.
In cationic polymerization, the mechanism involves the formation and propagation of carbocation intermediates. The reluctance of this compound to polymerize cationically is attributed to steric hindrance around the double bond. quora.com If isomerization to 1-butene occurs, the polymerization would then proceed via the cationic mechanism of 1-butene. The influence of cis/trans isomerism on cationic polymerization, if it were to occur significantly, would likely involve differences in the stability or reactivity of the initial carbocation formed upon protonation or alkylation.
Hydration and Other Addition Reactions
This compound readily undergoes electrophilic addition reactions across its carbon-carbon double bond. One of the fundamental addition reactions is hydration, the addition of water, which typically requires an acid catalyst. acs.org Other addition reactions include halogenation, hydrohalogenation, and hydrogenation.
Acid-Catalyzed Hydration Processes and Intermediates
The acid-catalyzed hydration of this compound is a classic example of an electrophilic addition reaction that yields an alcohol. This process involves the addition of water across the double bond, following Markovnikov's rule. masterorganicchemistry.comleah4sci.compearson.comlibretexts.org The reaction mechanism proceeds through a multi-step process involving the formation of a carbocation intermediate. acs.orgmasterorganicchemistry.comleah4sci.comlibretexts.orgpearson.comlibretexts.org
The mechanism can be summarized in the following steps:
Protonation of the Double Bond: The alkene's pi electrons are attracted to a proton (H+) provided by the acid catalyst (often from hydronium ion, H3O+). acs.orgmasterorganicchemistry.comleah4sci.comlibretexts.orglibretexts.org This results in the addition of a proton to one of the double bond carbons and the formation of a carbocation intermediate on the other carbon. For this compound, this leads to the formation of a secondary carbocation. acs.org This step is typically the rate-determining step. masterorganicchemistry.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the positively charged carbon of the carbocation intermediate. acs.orgmasterorganicchemistry.comleah4sci.com This forms a protonated alcohol (an oxonium ion). masterorganicchemistry.comlibretexts.org
Deprotonation: A weak base, typically another water molecule, removes a proton from the protonated alcohol. masterorganicchemistry.comleah4sci.com This regenerates the acid catalyst and yields the neutral alcohol product. masterorganicchemistry.comlibretexts.org
For this compound, due to the symmetrical nature of the molecule with the double bond in the internal position, the acid-catalyzed hydration yields primarily one product: 2-butanol (B46777). acs.orgvaia.comkhanacademy.org This is in contrast to the hydration of 1-butene, which can yield two constitutional isomers (1-butanol and 2-butanol) because the double bond is terminal. vaia.com
The carbocation intermediate formed is sp2 hybridized and planar. leah4sci.compearson.com This planar geometry allows for the nucleophilic attack by water to occur from either face, which can lead to a racemic mixture if a chiral center is formed in the product. masterorganicchemistry.comleah4sci.compearson.com While carbocation rearrangements are a possibility in acid-catalyzed hydration of alkenes, the secondary carbocation formed from this compound is relatively stable, and rearrangement to a more stable carbocation is not a significant pathway for this specific substrate. masterorganicchemistry.comleah4sci.compearson.com
Table: Insertion Barriers in Palladium(II)-α-Diimine-Catalyzed Polymerization
| Monomer | First Insertion Barrier (kcal/mol) | Subsequent Insertion Barrier (kcal/mol) |
| trans-2-Butene | 19.1 capes.gov.br | 19.6 capes.gov.br |
| cis-2-Butene | 19.3 capes.gov.br | 20.2 capes.gov.br |
Advanced Spectroscopic and Analytical Characterization of 2 Butene
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful tool for the structural elucidation of 2-butene isomers by probing their molecular vibrations. The distinct symmetries of the cis and trans forms lead to unique IR spectral signatures.
Distinguishing cis- and trans-2-Butene Isomers via IR Signatures
The geometric arrangement of substituents around the carbon-carbon double bond in cis- and trans-2-butene results in significantly different infrared spectra, particularly in the fingerprint region (1500–400 cm⁻¹) docbrown.info. The most definitive absorptions for distinguishing between the two isomers are the out-of-plane C-H bending vibrations.
trans-2-Butene: This isomer exhibits a strong, characteristic absorption band in the range of 980–960 cm⁻¹ due to the out-of-plane bending of the hydrogen atoms attached to the double-bonded carbons docbrown.info.
cis-2-Butene (B86535): The corresponding C-H out-of-plane bending vibration for the cis isomer appears at a different frequency, typically between 730 and 665 cm⁻¹ docbrown.infoquora.com.
Another key difference relates to the C=C stretching vibration. In the highly symmetrical trans-2-butene, the C=C stretching vibration causes no change in the molecular dipole moment. Consequently, this vibration is IR-inactive and the corresponding absorption peak is either absent or extremely weak docbrown.infostackexchange.com. In contrast, the cis-2-butene molecule possesses a net dipole moment that changes during the C=C stretch, resulting in a discernible, though often weak to medium, absorption band around 1645 cm⁻¹ docbrown.infostackexchange.com.
| Vibrational Mode | cis-2-Butene (Z-But-2-ene) Wavenumber (cm⁻¹) | trans-2-Butene (E-But-2-ene) Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| C-H Bend (out-of-plane) | ~730 - 665 | ~980 - 960 | This is the most reliable absorption for differentiation. |
| C=C Stretch | ~1645 (Weak-Medium) | Absent or Very Weak | The absorption is IR-inactive in the trans isomer due to symmetry. |
| =C-H Stretch | ~3040 - 3010 | Present in both isomers, but less useful for direct differentiation. |
Application in Monitoring Reaction Progress and Mixture Composition
The unique IR signatures of the this compound isomers allow for real-time monitoring of chemical reactions and quantitative analysis of isomer mixtures docbrown.info. For instance, in an isomerization reaction converting the cis to the trans isomer, the progress can be tracked by observing the decrease in the intensity of the ~700 cm⁻¹ band and the simultaneous increase in the intensity of the ~965 cm⁻¹ band quora.comyoutube.com.
Furthermore, IR spectroscopy can be used to determine the composition of a mixture of butene isomers. The presence of a band near 675 cm⁻¹ in a sample of what is presumed to be pure liquid trans-2-butene can indicate contamination with the cis-isomer nist.gov. By creating calibration curves based on the absorbance of these characteristic peaks in standards of known composition, the relative amounts of each isomer in an unknown sample can be quantified. This technique is valuable in industrial settings for quality control of hydrocarbon streams nist.govjascoinc.com.
Mass Spectrometry (MS) for Isomer Differentiation and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While the electron ionization (EI) mass spectra of cis- and trans-2-butene are very similar, making direct differentiation challenging, subtle differences in fragmentation patterns and ion energetics can be observed docbrown.infoacs.org.
Both isomers produce a parent molecular ion ([C₄H₈]⁺˙) at an m/z of 56 docbrown.info. Upon ionization, the molecular ion undergoes fragmentation through various pathways. The most common fragmentation involves the loss of a methyl radical (CH₃•) to form the stable allyl cation ([C₃H₅]⁺) at m/z 41, which is typically the base peak in the spectrum for both isomers docbrown.info. Another significant fragmentation is the loss of a hydrogen atom to produce a [C₄H₇]⁺ ion at m/z 55 docbrown.info.
Although the major fragments are the same, the relative intensities of these fragment ions can differ slightly between the two isomers, providing a "fingerprint" that can be used for analysis, albeit with difficulty docbrown.info. More advanced studies have shown that the appearance energy values for certain fragment ions, such as C₄H₇⁺ and C₃H₃⁺, differ between the cis and trans isomers, reflecting the difference in the initial stability of the parent molecules ias.ac.in.
| m/z | Proposed Ion Structure | Formation Pathway |
|---|---|---|
| 56 | [CH₃CH=CHCH₃]⁺˙ | Molecular Ion (M⁺˙) |
| 55 | [C₄H₇]⁺ | Loss of H• from M⁺˙ |
| 41 | [C₃H₅]⁺ (Allyl cation) | Loss of CH₃• from M⁺˙ (Base Peak) |
| 39 | [C₃H₃]⁺ | Loss of H₂ from [C₃H₅]⁺ |
| 29 | [C₂H₅]⁺ | C-C bond cleavage |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously distinguishing between cis- and trans-2-butene and for probing reaction mechanisms. ¹H NMR spectroscopy, in particular, reveals distinct chemical shifts and spin-spin coupling patterns for the two isomers due to their different electronic and spatial environments docbrown.info.
In both isomers, the molecule is symmetrical, leading to two sets of equivalent protons: the methyl (CH₃) protons and the vinylic (=CH) protons docbrown.info.
Chemical Shifts: The vinylic protons of trans-2-butene resonate at a higher chemical shift (further downfield, δ ≈ 5.58 ppm) compared to those in cis-2-butene (δ ≈ 5.37 ppm). This difference is attributed to steric effects and slight variations in the electronic environment. The methyl protons also show a small but distinct difference, appearing around δ ≈ 1.58 ppm for the trans isomer and δ ≈ 1.54 ppm for the cis isomer docbrown.info.
Splitting Patterns: Due to spin-spin coupling, the signal for the methyl protons in both isomers is split into a doublet by the adjacent single vinylic proton. Conversely, the signal for the vinylic proton is split into a quartet by the three protons of the adjacent methyl group docbrown.info.
These clear differences in NMR spectra allow for the unequivocal identification of the specific isomer produced in a chemical reaction. This is critical in mechanistic studies, for example, to determine the stereoselectivity of addition reactions to alkynes or elimination reactions that can produce either isomer.
| Isomer | Proton Type | Approximate Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|---|
| cis-2-Butene | Vinylic (=CH) | 5.37 | Quartet |
| Methyl (CH₃) | 1.54 | Doublet | |
| trans-2-Butene | Vinylic (=CH) | 5.58 | Quartet |
| Methyl (CH₃) | 1.58 | Doublet |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods, especially gas chromatography, are essential for the physical separation and precise quantification of this compound isomers from complex mixtures.
Gas Chromatography (GC) for Mixture Analysis
Gas chromatography (GC) is the premier technique for separating volatile compounds like the butene isomers datapdf.com. The separation is based on the differential partitioning of the analytes between a stationary phase (a high-boiling liquid coated on a solid support or the inner wall of a capillary column) and a mobile phase (an inert carrier gas, such as helium or nitrogen).
The choice of stationary phase is critical for achieving effective resolution of the butene isomers. Polar organic liquids are often used, with studies showing that aryl ethers modified with nitro or amine groups, such as o-nitrophenetole, provide excellent separation datapdf.com. On such columns, the typical elution order is 1-butene (B85601), followed by trans-2-butene, and then cis-2-butene datapdf.com. The cis isomer is generally retained longer than the trans isomer due to its slight polarity and different molecular shape, which influences its interaction with the stationary phase.
Once separated, the isomers are detected by a device such as a flame ionization detector (FID) or a mass spectrometer (in GC-MS). The area under each chromatographic peak is directly proportional to the concentration of that component in the mixture nih.gov. By calibrating the instrument with standards of known concentration, GC provides a highly accurate and precise method for quantifying the composition of butene isomer mixtures, which is vital for process control in the chemical and petrochemical industries taylorandfrancis.commdpi.com.
| Compound | Typical Elution Order | Relative Retention Ratio (on o-nitrophenetole at 25°C) |
|---|---|---|
| 1-Butene | 1 | 1.00 |
| trans-2-Butene | 2 | 1.35 |
| cis-2-Butene | 3 | 1.56 |
Advanced GC-MS Coupling for Identification of Intermediates and Products
Advanced coupling of gas chromatography with mass spectrometry (GC-MS) is a pivotal analytical technique for the detailed characterization of complex reaction mixtures involving this compound. This powerful combination allows for the separation of volatile and semi-volatile compounds, followed by their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. In the context of this compound chemistry, particularly in industrial processes like alkylation, a multitude of intermediates and products are formed, necessitating sophisticated analytical methods for their elucidation.
One notable application of advanced GC-MS is the analysis of the reaction products from the alkylation of isobutane (B21531) with this compound. nih.govnih.gov Capillary gas chromatography coupled with mass spectrometry and a data system (CGC-MS-DS) has been successfully employed to identify a wide array of compounds in the resulting alkylate. nih.govnih.gov In such studies, a high-purity carrier gas, such as helium, is used to transport the sample through a capillary column, where separation occurs based on the compounds' boiling points and affinities for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for its identification.
Research on isobutane/2-butene alkylation has demonstrated the capability of CGC-MS-DS to identify as many as 79 different volatile substances within the reaction products. nih.govnih.gov These include various isomers of trimethylpentanes (TMPs), which are desirable high-octane components of gasoline, as well as a range of other hydrocarbons. The precise identification of these compounds is crucial for understanding the reaction mechanism, optimizing reaction conditions to favor the formation of desired products, and minimizing the production of undesirable by-products.
The following table provides a representative selection of compounds that can be identified in the product stream of a this compound-related reaction using GC-MS, along with typical analytical parameters.
| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
|---|---|---|
| Isobutane | 5.8 | 43, 41, 29, 58 |
| This compound (cis/trans) | 6.2 | 41, 56, 39, 27 |
| 2,2,4-Trimethylpentane | 10.5 | 57, 41, 43, 114 |
| 2,3,4-Trimethylpentane | 11.2 | 57, 43, 71, 114 |
| Dimethylhexanes | 12.1 - 13.5 | 57, 43, 71, 85 |
Cavity-Enhanced Absorption Spectroscopy for High-Sensitivity Measurements
Cavity-Enhanced Absorption Spectroscopy (CEAS) is a highly sensitive optical technique used for measuring the concentration of trace gases, including volatile organic compounds like this compound. aip.orgicm.edu.pl This method overcomes the sensitivity limitations of conventional absorption spectroscopy by utilizing a high-finesse optical cavity, which consists of two highly reflective mirrors. icm.edu.pl Light from a laser source is injected into the cavity, where it is reflected multiple times between the mirrors, effectively increasing the path length over which the light interacts with the sample gas inside the cavity. This extended path length significantly enhances the absorption signal, allowing for the detection of species at very low concentrations. icm.edu.pl
The fundamental principle of CEAS involves measuring the decay time of the light intensity leaking out of the cavity. icm.edu.pl When an absorbing gas is present, the decay time is shorter compared to when the cavity is filled with a non-absorbing gas. By measuring this change in decay time, the concentration of the absorbing species can be accurately determined. CEAS is not sensitive to fluctuations in laser power, which is a significant advantage over other absorption-based techniques. icm.edu.pl
CEAS has been successfully applied in various fields, including environmental monitoring and the study of chemical kinetics. aip.org Its ability to detect minute concentrations of gases makes it a valuable tool for monitoring air pollutants and for in-situ diagnostics of chemical reactions. The technique can be adapted for different spectral regions, from the ultraviolet to the mid-infrared, by selecting appropriate laser sources and mirror coatings. This versatility allows for the selective detection of a wide range of molecules based on their unique absorption spectra.
The high sensitivity of CEAS is demonstrated by its ability to achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range for certain compounds. The performance of a CEAS system is often characterized by its minimum detection limit for a specific integration time. The following table illustrates the typical performance of CEAS for the detection of various volatile organic compounds.
| Compound | Wavelength (nm) | Detection Limit | Integration Time |
|---|---|---|---|
| Benzene | ~3300 | 3 ppb | 10 s |
| Toluene | ~3300 | 113 ppb | 10 s |
| Propane | ~3300 | 3 ppm | 10 s |
| Carbon Dioxide | 1573 | ~3.62 x 10-7 cm-1 absorption sensitivity | N/A |
Theoretical and Computational Investigations of 2 Butene Chemistry
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental tools for investigating the electronic structure and properties of molecules like 2-butene. These methods solve the electronic Schrödinger equation to obtain the wavefunction and energy of the system, providing a detailed picture of electron distribution and bonding.
Density Functional Theory (DFT) Studies on Reactivity Descriptors
Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic exchange-correlation energy based on the electron density. DFT is particularly valuable for studying larger systems and exploring reactivity through the calculation of molecular descriptors. Studies utilizing DFT have investigated the reaction mechanisms of this compound with various species, such as the nitrate (B79036) radical (NO₃). researchgate.netacs.orgacs.orgresearchgate.netacs.org These studies often employ functionals like B3LYP in conjunction with basis sets such as 6-31G*. researchgate.netacs.orgacs.orgresearchgate.netacs.org
DFT calculations can provide global reactivity descriptors such as ionization energy (IP), electron affinity (EA), molecular hardness (η), and electrophilicity (ω). jocpr.comjocpr.comresearchgate.net These descriptors help to evaluate the intrinsic reactivity of this compound in the gas phase. For instance, ionization energy is a fundamental descriptor, with lower values indicating higher reactivity. jocpr.comresearchgate.net Chemical hardness relates to the resistance to deformation of the electron cloud. jocpr.comresearchgate.net Electrophilicity quantifies the propensity of a molecule to accept electrons. jocpr.comresearchgate.net
DFT has also been applied to study the adsorption and reaction of this compound on surfaces, such as Si(100). aip.orgaip.org These studies can predict the energies required for different reaction pathways, like cycloaddition, and assess the kinetic accessibility of these processes. aip.orgaip.org
Ab Initio Methods for Potential Energy Surfaces (e.g., MP2, CCSD(T))
Ab initio methods, derived directly from first principles without empirical parameters, are used to construct potential energy surfaces (PES). These surfaces map the energy of a molecular system as a function of its geometry, allowing for the identification of stable structures (minima) and transition states (saddle points) that connect reactants and products. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and Perturbative Triple excitations [CCSD(T)] are considered higher-level ab initio approaches. tru.caresearchgate.netbg.ac.rsaip.orgacs.orghu-berlin.de
MP2 and CCSD(T) calculations are often used to study reaction pathways and determine accurate energy barriers and reaction energies. tru.caacs.org For example, these methods have been employed to investigate the complex reaction of O(³P) with trans-2-butene, exploring addition and hydrogen abstraction channels on the triplet potential energy surface. tru.ca CCSD(T), often extrapolated to the complete basis set (CBS) limit, is considered a gold standard for highly accurate energy calculations, particularly for interaction energies and reaction barrier heights. researchgate.netbg.ac.rsaip.orgacs.org However, the computational cost of CCSD(T) scales steeply with system size, making MP2 a more feasible option for larger systems or extensive PES mapping. hu-berlin.de Studies often combine different levels of theory, using less computationally expensive methods for geometry optimization and frequency calculations, followed by higher-level single-point energy calculations at critical points on the PES. tru.caacs.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend quantum chemical calculations to investigate the behavior of this compound in various environments, including interactions with other molecules and complex reaction dynamics.
Calculation of Intermolecular Interaction Energies (e.g., this compound dimers)
Computational methods are used to calculate the interaction energies between this compound molecules (forming dimers) or between this compound and other molecules. These calculations provide insights into non-covalent interactions, such as van der Waals forces and π-π interactions, which are crucial in determining the physical properties and behavior of condensed phases. Studies have investigated the interaction energies in this compound dimers and between this compound and saturated hydrocarbons like butane (B89635) using methods like MP2 and CCSD(T)/CBS. researchgate.netbg.ac.rsaip.orgepa.govresearchgate.net
Benchmarking studies compare the performance of different computational methods and basis sets for calculating these interaction energies against high-accuracy CCSD(T)/CBS values. researchgate.netbg.ac.rsepa.gov These studies have shown that the choice of DFT functional and basis set can significantly impact the accuracy of the calculated interaction energies. researchgate.netbg.ac.rsepa.gov For this compound dimers, specific DFT methods and basis sets have been identified as providing the best agreement with benchmark data. researchgate.netbg.ac.rsepa.gov
Computational Studies of Reaction Pathways and Transition States
Computational studies are extensively used to map out complete reaction pathways and characterize the transition states that connect reactants, intermediates, and products. This involves locating transition state structures on the potential energy surface, calculating their energies, and verifying them through frequency calculations (identifying a single imaginary frequency). acs.orgacs.orgtru.cadergipark.org.trsioc-journal.cnresearchgate.netacs.orgd-nb.infopku.edu.cn
DFT and ab initio methods are commonly employed for these studies. For instance, DFT calculations have been used to investigate the reaction mechanisms of this compound with radicals like NO₃, identifying initial addition steps and subsequent pathways leading to various products such as epoxides and carbonyl compounds. researchgate.netacs.orgacs.orgresearchgate.netacs.org Computational studies have also explored catalytic reactions involving this compound, such as double-bond isomerization catalyzed by zeolites, determining activation barriers and reaction mechanisms. sioc-journal.cnpku.edu.cn These studies often involve identifying intermediates and transition states along the reaction coordinate and calculating their relative energies to understand the kinetics and thermodynamics of the process. sioc-journal.cnpku.edu.cn
Computational investigations have also been applied to study the ozonolysis of cis-2-butene (B86535), identifying intermediates and calculating energy barriers for different reaction steps. researchgate.net Furthermore, theoretical studies have examined the reaction of OH radicals with cis- and trans-2-butene, determining temperature- and pressure-dependent rate coefficients for different reaction channels. acs.org
Chemometric Approaches in Analyzing Molecular Descriptors
Chemometric approaches involve the use of statistical and mathematical methods to analyze chemical data. In the context of computational studies of this compound, chemometrics can be applied to analyze molecular descriptors calculated from quantum chemical methods. This can help in identifying relationships between molecular structure, calculated properties, and reactivity.
Studies have utilized chemometric methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) to analyze global and local DFT reactivity descriptors for butene derivatives, including this compound. jocpr.comjocpr.comresearchgate.net These techniques can help to classify compounds based on their reactivity profiles and identify the key descriptors that contribute most to the observed variations in reactivity. jocpr.comjocpr.comresearchgate.net By applying chemometric methods, researchers can build models that potentially predict the reactivity of new butene derivatives based on their calculated molecular descriptors. jocpr.comjocpr.comresearchgate.net
Chemometric analysis of computational data can provide a more comprehensive understanding of the factors governing the chemical behavior of this compound and its derivatives, aiding in the design and prediction of new reactions and materials.
Environmental Chemical Fate and Atmospheric Processes of 2 Butene
Atmospheric Oxidation Reactions
2-Butene undergoes rapid degradation in the atmosphere through reactions with key radical species: the hydroxyl radical (•OH), the nitrate (B79036) radical (NO3), and ozone (O3). These reactions initiate complex chemical mechanisms that lead to the formation of various secondary pollutants.
Reaction with Hydroxyl Radical (•OH) and Peroxy Radical Chemistry
The reaction with the hydroxyl radical (•OH) is a primary removal pathway for this compound during the daytime. The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is approximately 6.00 x 10^-11 cm^3/molecule-sec at 25 °C. nih.gov This rate constant corresponds to an atmospheric half-life of about 6.4 hours, assuming a typical atmospheric concentration of 5 x 10^5 hydroxyl radicals per cm^3. nih.gov
The reaction proceeds via the addition of the •OH radical to the double bond or by hydrogen abstraction. The dominant pathway for alkenes is typically the addition of •OH to the double bond, forming a hydroxyalkyl radical. This radical quickly reacts with atmospheric oxygen (O2) to form a peroxy radical (RO2). These peroxy radicals are central to atmospheric chemistry, participating in reactions that can lead to the formation of ozone and secondary organic aerosols. While reactions of organic peroxy radicals with alkenes were historically considered negligible at room temperature based on high-temperature combustion studies, recent research suggests they might be more significant for certain substituted peroxy radicals under atmospheric conditions, proceeding through non-epoxide pathways and producing compounds that retain the alkene structure. diva-portal.orgnih.govrsc.org
Interaction with Nitrate Radical (NO3) and Proposed Mechanisms
At nighttime, when •OH radical concentrations are low, the nitrate radical (NO3) becomes a significant oxidant for alkenes like this compound. caltech.educopernicus.org The rate constant for the gas-phase nighttime reaction of this compound with nitrate radicals has been measured in the range of 1.89 x 10^-13 to 2.11 x 10^-13 cm^3/molecule-sec at 25 °C. nih.gov This corresponds to a relatively short atmospheric half-life of about 0.5 hours at a typical atmospheric concentration of nitrate radicals. nih.gov
The reaction between NO3 and alkenes primarily involves the addition of the NO3 radical to the double bond, leading to the formation of a nitrooxyalkyl radical. This radical can then react with O2 to form a nitrooxy peroxy radical. caltech.edu Competing pathways can lead to the formation of epoxide products. caltech.edu The inherent symmetry of this compound simplifies the study of this reaction system, leading to the formation of primarily one nitrooxy peroxy radical, the 2-NO3-butyl peroxy radical. caltech.edu
Ozonolysis Processes and Radical Formation (e.g., 2,3-dimethyl-2-butene (B165504) ozonolysis)
Ozonolysis, the reaction of alkenes with ozone (O3), is another important atmospheric removal process, particularly in environments with high alkene and ozone concentrations. The rate constant for the vapor-phase reaction of this compound with ozone has been measured in the range of 5.98 x 10^-17 to 4.32 x 10^-16 cm^3/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of approximately 0.64 to 4.6 hours at an atmospheric ozone concentration of 7 x 10^11 molecules per cm^3. nih.gov
Alkene ozonolysis is a significant source of hydroxyl radicals in the atmosphere through the formation and subsequent decomposition of Criegee intermediates (carbonyl oxides). nih.govosti.govcalstate.edu Studies have shown that the yield of OH radicals from the ozonolysis of internal alkenes, which produce alkyl-substituted Criegee intermediates, is notably higher than that from ethylene (B1197577) ozonolysis. osti.gov For instance, the ozonolysis of 2,3-dimethyl-2-butene (tetramethylethylene) is reported to yield OH radicals with a yield of approximately 1.00 ± 0.25. nih.gov The Criegee intermediates formed are often chemically activated and fragment swiftly under atmospheric conditions, with collisional stabilization being negligible. rsc.org
Photochemical Transformations and Atmospheric Lifetimes
While direct photolysis of simple alkenes like this compound in the troposphere is generally slow due to their weak absorption of UV radiation above 290 nm, photochemical transformations of their oxidation products are crucial to their atmospheric fate. whiterose.ac.uk The atmospheric lifetime of this compound is primarily determined by its reactions with •OH, NO3, and O3. Based on the reaction rates, the lifetimes with respect to these oxidants are on the order of hours. nih.gov
Photoisomerization Pathways of Related Butenedial Compounds
Unsaturated 1,4-dicarbonyl compounds, such as 2-butenedial, are produced in the atmosphere from the oxidation of aromatic compounds and furans. whiterose.ac.ukresearchgate.netrsc.orgucc.ie These compounds undergo rapid photochemical processing. whiterose.ac.ukresearchgate.netrsc.orgucc.ie The photochemistry of (E)-2-butenedial under natural sunlight conditions has been investigated in atmospheric simulation chambers. whiterose.ac.ukresearchgate.netrsc.orgucc.ie
The primary photochemical loss mechanism for (E)-2-butenedial appears to be photoisomerization, predominantly via γ-H abstraction, leading to the formation of a ketene-enol intermediate. whiterose.ac.ukresearchgate.netrsc.orgucc.ie This ketene-enol species is relatively short-lived in the dark, with a lifetime of around 465 seconds. whiterose.ac.ukresearchgate.netrsc.orgucc.ie The ketene-enol can then undergo further reactions, including ring closure to form furanone and unimolecular rearrangement to form maleic anhydride (B1165640) (2,5-furandione). whiterose.ac.ukresearchgate.netrsc.orgucc.ie A minor pathway also leads to the direct formation of CO. whiterose.ac.ukresearchgate.netrsc.orgucc.ie Photochemical removal is considered a major loss process for these unsaturated 1,4-dicarbonyls in the boundary layer, with lifetimes on the order of 10-15 minutes, significantly shorter than their reaction lifetimes with OH radicals (greater than 3 hours). whiterose.ac.ukresearchgate.netrsc.orgucc.ie
Role of this compound in Tropospheric Ozone Production (Chemical Mechanisms)
Volatile organic compounds like this compound play a critical role in the formation of tropospheric ozone, a key component of photochemical smog. researchgate.net The atmospheric oxidation of this compound, initiated by reactions with •OH, NO3, and O3, leads to the formation of peroxy radicals (RO2). caltech.edu In the presence of nitrogen oxides (NOx), these peroxy radicals can react with nitric oxide (NO), oxidizing it to nitrogen dioxide (NO2). This process regenerates the radical chain and leads to the formation of ozone through the photolysis of NO2.
The general mechanism involves:
Initiation: Reaction of this compound with OH, NO3, or O3 to form alkyl or oxyalkyl radicals.
Peroxy radical formation: Rapid reaction of these radicals with O2 to form peroxy radicals (RO2).
NO to NO2 conversion: Reaction of RO2 with NO to form alkoxy radicals (RO) and NO2.
Ozone formation: Photolysis of NO2 by sunlight to produce an oxygen atom (O), which then reacts with O2 to form O3.
Emissions from Anthropogenic and Biogenic Sources
This compound, a four-carbon alkene, is released into the atmosphere from a variety of sources, encompassing both human activities (anthropogenic) and natural processes (biogenic). Understanding the origin and magnitude of these emissions is crucial for assessing its atmospheric concentration, chemical fate, and impact on air quality.
Anthropogenic Emissions
Anthropogenic sources are considered significant contributors to atmospheric this compound levels, particularly in urban and industrialized areas. Primary sources include the combustion of fossil fuels and various industrial activities.
Vehicle exhaust is a major source of this compound emissions. Studies have quantified emissions from gasoline-powered vehicles. For instance, estimated annual emissions of this compound from gasoline powered vehicles in the UK in 1983 were reported as 5.58 kilotons. nih.gov The average concentration of this compound in the exhaust of 67 Australian gasoline vehicles was found to be 1.1% weight/weight (w/w) of the total non-methane hydrocarbons. nih.gov The ratios of cis-2-butene (B86535) to trans-2-butene are often used as indicators to identify vehicle exhaust as a primary source of anthropogenic volatile organic compound (VOC) emissions in urban environments. researchgate.netaaqr.org
Atmospheric measurements in urban and suburban areas confirm the presence of this compound from these sources. Trace levels are found in urban and suburban air due to the combustion of fossil fuels and losses from industrial facilities. texas.govtexas.gov Concentrations can be notably higher in areas directly impacted by these emissions. For example, average concentrations of 0.334-0.408 ppb were reported along roadsides and 0.149-0.159 ppb at airports in Atlanta, GA. nih.gov A concentration of 7.1-9 ppb was reported at a street in London, England. nih.gov Measurements in the Caldecott Tunnel, CA, showed mean concentrations of 6.6-11.2 mg/l in August 1994, during a period when low oxygenated fuels were used. nih.gov (Note: The unit mg/l is likely a misrepresentation of typical air concentration units such as mg/m³ or ppb).
The following table summarizes some reported anthropogenic emission data and atmospheric concentrations:
| Source Type | Location/Context | Emission/Concentration Data | Reference |
|---|---|---|---|
| Gasoline Powered Vehicles (Annual Emission) | UK (1983) | 5.58 kilotons | nih.gov |
| Gasoline Vehicle Exhaust (Concentration in Exhaust) | Australia (67 vehicles) | 1.1% w/w of total non-methane hydrocarbons | nih.gov |
| Ambient Air (Roadside) | Atlanta, GA | 0.334-0.408 ppb (average) | nih.gov |
| Ambient Air (Airports) | Atlanta, GA | 0.149-0.159 ppb (average) | nih.gov |
| Ambient Air (Street) | London, England | 7.1-9 ppb | nih.gov |
| Vehicle Exhaust (Tunnel) | Caldecott Tunnel, CA (August 1994) | 6.6-11.2 mg/l (mean) | nih.gov |
Biogenic Emissions
While one source suggests that this compound is an anthropogenic compound not known to exist in nature nih.gov, other research indicates biogenic sources contribute to atmospheric butene levels, including this compound. These biogenic emissions are often less characterized than anthropogenic sources but can be significant in certain environments. copernicus.org
Plants and vegetation have been identified as sources of various volatile organic compounds, including light alkenes such as butene. researchgate.netcopernicus.orgmdpi.comcopernicus.org Biogenic VOCs (BVOCs) are estimated to account for a large percentage of global VOC emissions, with plants being the primary source. mdpi.comcopernicus.org
Marine ecosystems also contribute to butene emissions. Studies have shown that marine biota, including algae, sponges, corals, cyanobacteria, and bacteria, can produce and emit butenes. copernicus.orgresearchgate.net Research in the coastal part of the Benguela upwelling system found butenes to be the most abundant measured VOCs, with emissions potentially three orders of magnitude higher than dimethyl sulfide. researchgate.net These marine biogenic emissions may play a role in atmospheric processes, including new particle formation. researchgate.net
Biomass burning, including agricultural burning, is another potential biogenic source of light alkenes. copernicus.orgnsw.gov.au
Recent studies utilizing source apportionment techniques have indicated that while some oxygenated VOCs (OVOCs) are primarily anthropogenic, a considerable fraction can be of biogenic origin. The oxidation of cis-/trans-2-butene has been shown to contribute significantly to the formation of acetaldehyde (B116499), an OVOC, suggesting a link to biogenic precursors in some environments. nih.govacs.org For instance, in a study in South China, the oxidation of cis-/trans-2-butene explained 71.1% of the in situ acetaldehyde formation. acs.org
The contribution of biogenic sources to atmospheric this compound concentrations can vary depending on the location and season, with vegetation emissions often showing diurnal cycles correlated with light and temperature. copernicus.org While anthropogenic emissions tend to dominate in urban areas, biogenic sources can be more significant in rural or naturally vegetated regions and marine environments. aaqr.orgcopernicus.org
Industrial Chemical Applications and Process Engineering of 2 Butene
2-Butene as a Platform Chemical
This compound functions as a significant platform chemical, undergoing various reactions to yield commercially important products. Its availability, often as a byproduct from processes like fluid catalytic cracking (FCC) and steam cracking, makes it an economically attractive feedstock.
Feedstock for Production of Propylene (B89431) and Other Olefins
One of the primary industrial applications of this compound is its use as a feedstock for the production of propylene (propene). This conversion is predominantly achieved through olefin metathesis, a reaction that involves the redistribution of carbon-carbon double bonds. digitalrefining.comupb.rointratec.usairliquide.commdpi.comwikipedia.orgmdpi.com A widely implemented technology for this process is the Olefins Conversion Technology (OCT), which reacts ethylene (B1197577) with this compound to produce two molecules of propylene. digitalrefining.comintratec.us
The metathesis reaction of this compound can be carried out in the presence of catalysts, with tungsten oxide being mentioned as effective for this transformation. upb.romdpi.com The feedstock for this process can originate from C4 streams, such as those produced as by-products from fluid catalytic cracking units. upb.romdpi.com This conversion allows for the upgrading of lower-value butenes into higher-demand propylene. The reaction is an equilibrium process, and operating conditions are optimized to maximize propylene yield. digitalrefining.com
Precursor for Higher Value Chemicals (e.g., 2-Butanol (B46777), Methyl Ethyl Ketone)
This compound is a key precursor in the synthesis of oxygenated hydrocarbons, notably 2-butanol and subsequently methyl ethyl ketone (MEK). The hydration of this compound yields 2-butanol. acs.orgproprep.combrainly.comvaia.comquora.comchemicalbook.comacs.orgtaylorandfrancis.comepo.org This reaction typically proceeds via an acid-catalyzed mechanism, where water is added across the double bond. acs.orgproprep.combrainly.comacs.org The hydration of this compound specifically leads to the formation of 2-butanol due to the symmetrical nature of the molecule relative to the double bond, following Markovnikov's rule in terms of regioselectivity. brainly.comvaia.comacs.org
Industrially, 2-butanol is often produced by the hydration of n-butenes, with raffinate II, a C4 stream containing a significant amount of cis- and trans-2-butene, being a common feedstock. taylorandfrancis.comepo.org Following the production of 2-butanol, its primary use is in the manufacture of methyl ethyl ketone (MEK). chemicalbook.comepo.org MEK is produced by the dehydrogenation or oxidation of 2-butanol. chemicalbook.comepo.orggoogle.com MEK is a valuable solvent used in various applications, including surface coatings, adhesives, and printing inks. epo.org
Role in Polymer and Copolymer Synthesis
While this compound itself does not readily undergo homopolymerization due to steric hindrance around its disubstituted double bond, it can be involved in copolymerization reactions or processes involving isomerization prior to polymerization. quora.com Some studies have explored the polymerization of this compound using specific catalyst systems, such as Ziegler-type catalysts containing titanium trichloride, which can lead to low molecular weight polymers or induce isomerization to 1-butene (B85601) before polymerization. cdnsciencepub.comresearchgate.netoup.com The concept of isomerization polymerization involves the catalytic transformation of this compound to 1-butene, which then polymerizes to form poly(1-butene). oup.com Additionally, 2-butenes are reported to have end uses in the production of butyl rubber, which is a copolymer. airliquide.com
Advanced Separation Methodologies for this compound Isomers and Related Hydrocarbons
The separation of this compound from other C4 hydrocarbons, including its geometric isomers (cis- and trans-2-butene) and other butenes (1-butene, isobutene) and butanes, is a critical and often energy-intensive process in the petrochemical industry. Traditional separation methods like cryogenic distillation are widely used but require significant energy input due to the close boiling points of these components. berkeley.eduajchem-a.comnih.govrsc.org Advanced adsorptive separation methodologies using porous materials like Metal-Organic Frameworks (MOFs) and zeolites are being actively researched as more energy-efficient alternatives. berkeley.eduajchem-a.comnih.govmdpi.comrsc.orgresearchgate.net
Adsorptive Separation using Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have shown significant promise for the adsorptive separation of hydrocarbons, including the challenging separation of C4 isomers. berkeley.edumdpi.comrsc.orgresearchgate.netacs.orgresearchgate.netchemistryviews.orgresearchgate.netgoogle.comchemrxiv.orgrsc.orgrsc.orgberkeley.edu The tunability of MOF structures, pore sizes, and surface functionalities allows for the design of materials with high selectivity for specific hydrocarbons. berkeley.edumdpi.comrsc.orgresearchgate.net
The separation of trans- and cis-2-butene (B86535) is particularly difficult due to their similar physical properties, but MOFs with tailored pore shapes and sizes, such as certain gallate-based MOFs, have demonstrated the ability to differentiate between these isomers based on shape selectivity. acs.orgresearchgate.netresearchgate.netresearchgate.net For instance, Mg-gallate has shown high trans/cis-2-butene uptake selectivity. acs.orgresearchgate.netresearchgate.net MOFs featuring open metal sites can also be utilized for butene separations, leveraging the interaction between the metal centers and the π electrons of the olefins. berkeley.edugoogle.comchemrxiv.orgrsc.orgberkeley.edu Some MOFs with open metal sites, such as Co₂(m-dobdc) and Ni₂(m-dobdc), have shown the ability to separate 1-butene from 2-butenes. google.comchemrxiv.orgberkeley.edu
Research findings highlight the potential of MOFs for achieving highly efficient separations of C4 hydrocarbon mixtures, offering an alternative to energy-intensive distillation. berkeley.edumdpi.comrsc.orgresearchgate.netrsc.org
Here is a table summarizing some research findings on MOF-based separation of butenes:
| MOF Material | Target Separation | Key Mechanism/Feature | Noted Performance/Selectivity | Source(s) |
| M-gallate (M=Ni, Mg, Co) | trans/cis-2-butene, C4 mixture | Oval-shaped pores, Shape selectivity | High trans/cis-2-butene uptake selectivity (Mg-gallate) | acs.orgresearchgate.netresearchgate.net |
| Co₂(m-dobdc), Ni₂(m-dobdc) | 1-butene from 2-butenes | Open metal sites, π-complexation | Selective adsorption of 1-butene over 2-butenes | google.comchemrxiv.orgberkeley.edu |
| Ni-IRMOF-74-I, Ni-IRMOF-74-II | Butanes/Butenes, Butene isomers | Open metal sites, Steric implications | Selectivity stems from π–d interactions and steric effects | rsc.org |
Zeolite-based Separation Technologies
Zeolites, another class of porous crystalline materials, are also widely employed and investigated for hydrocarbon separation, including the separation of butene isomers and other C4 hydrocarbons. ajchem-a.comnih.govrsc.orgmdpi.comnih.govgoogle.comresearchoutreach.orgupv.esresearchgate.net Zeolites possess uniform pore sizes and structures that enable molecular sieving effects, allowing for the separation of molecules based on their size and shape. nih.govgoogle.com Additionally, modified zeolites, such as those with exchanged cations (e.g., silver), can exhibit selective adsorption through interactions like π-complexation with olefins. rsc.orgnih.govresearchoutreach.org
Specific zeolite frameworks have demonstrated efficacy in separating butenes. For example, the all-silica zeolite RUB-41, containing 8- and 10-membered rings, has shown the ability to separate trans-2-butene and cis-2-butene from 1-butene in liquid phase. rsc.orgresearchgate.netnih.govresearchgate.net This separation in RUB-41 is attributed to thermodynamic effects rather than purely kinetic ones. rsc.orgnih.gov Another zeolite, ITQ-32, has been reported to separate trans-2-butene and 1-butene from the C4 fraction. upv.es Zeolites with appropriate pore sizes can also differentiate between butenes and butanes based on kinetic diameters. nih.gov
Zeolite-based separation technologies offer a promising route for more energy-efficient separation of butenes compared to conventional distillation methods. ajchem-a.comresearchoutreach.org
Here is a table summarizing some research findings on Zeolite-based separation of butenes:
| Zeolite Material | Target Separation | Key Mechanism/Feature | Noted Performance/Selectivity | Source(s) |
| RUB-41 | 2-butenes from 1-butene, trans/cis-2-butene | 8- and 10-membered rings, Thermodynamic effects | Separates 2-butenes from 1-butene in liquid phase | rsc.orgresearchgate.netnih.govresearchgate.net |
| ITQ-32 | trans-2-butene and 1-butene from C4 fraction | Molecular sieve effect | Capable of separating trans-2-butene and 1-butene | upv.es |
| Cation-exchanged X zeolites | 1-butene from 2-butenes | π-complexation with cation | 1-butene preferred over trans-2-butene (K-exchanged X zeolite) | rsc.orgnih.gov |
| Zeolite 13X | 1-butene from isobutane (B21531) | Kinetic diameter difference | Higher adsorption capacity for 1-butene than isobutane | nih.gov |
Comparison with Traditional Distillation (e.g., Cryogenic, Extractive)
Traditional separation methods for C4 olefins, including this compound isomers, heavily rely on distillation, particularly cryogenic distillation and extractive distillation. These methods are well-established in the industry but face considerable challenges due to the close boiling points and the potential for azeotrope formation among C4 hydrocarbons. thyssenkrupp.comajchem-a.com
Cryogenic distillation is an energy-intensive process that operates at low temperatures and high pressures to separate components based on their boiling point differences. While effective for separating components with significant differences in volatility, the close boiling points of butene isomers (e.g., 1-butene at -6.3 °C and isobutene at -6.9 °C) make this method less efficient and economically demanding for achieving high purity, especially for separating cis- and trans-2-butene. researchgate.netthyssenkrupp.comberkeley.eduresearchgate.net
Extractive distillation utilizes a selective solvent to alter the relative volatilities of the components in the mixture, making separation by distillation more feasible. Common solvents used in the industrial separation of C4 olefins include acetonitrile (B52724) (AN), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). thyssenkrupp.commdpi.com This method is widely used, for instance, in the separation of 1,3-butadiene (B125203) from C4 mixtures. thyssenkrupp.comamericanchemistry.com However, extractive distillation is also energy-intensive and can involve the use of environmentally unfriendly organic solvents, leading to concerns about solvent loss and environmental impact. ajchem-a.commdpi.com
π-Complexation Methodologies for C4 Olefin Separation
π-complexation is an adsorption-based separation technique that offers a promising alternative to traditional distillation for separating olefins from paraffins and from each other within the C4 stream. researchgate.netmdpi.comacs.orgresearchgate.netnih.gov This method exploits the ability of olefins to form reversible coordination complexes (π-complexes) with certain transition metal cations, such as Ag+ or Cu+. mdpi.compnas.orgacs.orgill.eumdpi.com The selective interaction between the metal center and the π electrons of the olefin double bond facilitates the preferential adsorption of olefins onto a solid adsorbent material impregnated with these metal ions. mdpi.compnas.orgacs.orgill.eu
The mechanism of π-complexation involves the transfer of electron density from the π orbitals of the olefin to the empty orbitals of the metal cation, along with back-donation of electrons from the filled d orbitals of the metal to the antibonding π* orbitals of the olefin. pnas.orgill.eu This interaction is stronger than typical physisorption forces but weak enough to be reversible by changing temperature or pressure, allowing for the regeneration of the adsorbent. ill.eumdpi.com
Various adsorbent materials have been explored for π-complexation-based separation of C4 olefins, including zeolites and metal-organic frameworks (MOFs) loaded with transition metal ions like Ag+ or Cu+. researchgate.netmdpi.comacs.org For example, Ag-Y zeolites and AgNO3/SiO2 adsorbents have shown selective adsorption of butenes over butanes and can be used for purifying butene by removing trace amounts of butadiene. researchgate.netmdpi.comacs.org Studies have also investigated the use of metal-organic frameworks like Co2(m-dobdc) and Ni2(m-dobdc) for separating 1-butene from this compound isomers, a particularly challenging separation for cryogenic distillation. chemrxiv.orgberkeley.eduresearchgate.net These MOFs with open metal sites can exhibit selectivity based on the charge density of the metal centers and the specific interactions with the different butene isomers. berkeley.eduresearchgate.net
Adsorptive separation via π-complexation can be implemented in processes such as simulated moving beds (SMB), which allow for continuous separation. mdpi.com Compared to distillation, π-complexation methods can potentially offer lower energy consumption and operate under milder conditions (e.g., 20 to 150 °C and 1 to 10 atm for some zeolite adsorbents). mdpi.com
However, challenges remain in the industrial implementation of π-complexation, including the stability and regenerability of adsorbents, particularly in the presence of impurities like sulfur compounds which can poison the metal sites. researchgate.netmdpi.com Further research is focused on developing more robust and selective adsorbent materials and optimizing process configurations for efficient and economical C4 olefin separation. researchgate.netresearchgate.netresearchgate.net
Process Design and Optimization in this compound-Based Industrial Operations
Process design and optimization are crucial aspects of industrial operations involving this compound, particularly in its production, purification, and conversion into higher-value products. The goal is to maximize efficiency, minimize costs, and ensure product purity while adhering to safety and environmental standards. thyssenkrupp.commdpi.comresearchgate.netcloudfront.net
C4 streams, containing this compound, are typically byproducts of steam cracking or FCC units. thyssenkrupp.comcloudfront.net The processing route for these streams is not standardized and depends on the desired products and the composition of the feedstock. thyssenkrupp.comcloudfront.net A comprehensive understanding of the C4 hydrocarbon processing is essential for designing suitable separation sequences and downstream reaction units. thyssenkrupp.com
Optimization efforts in this compound-based processes often focus on the separation section, which is a major contributor to energy consumption and capital expenditure. pnas.orgmdpi.comresearchgate.net For processes involving the conversion of this compound, such as metathesis to produce propylene, the design and optimization of the integrated reaction and separation sections are critical. mdpi.comresearchgate.net Studies utilizing process simulation software like Aspen Plus and Aspen HYSYS are commonly employed to model and optimize these complex systems. ulisboa.ptresearchgate.netubaya.ac.id
Optimization objectives can include minimizing total annual cost (TAC), maximizing profitability, and improving energy efficiency. mdpi.comresearchgate.net This involves evaluating different flowsheet configurations (e.g., with or without recycling), optimizing operating conditions (temperature, pressure, flow rates), and designing efficient heat integration schemes. mdpi.comresearchgate.netresearchgate.net For instance, in this compound metathesis for propylene production, optimization studies have evaluated reactor-separation flowsheets to determine the most cost-effective configuration. mdpi.comresearchgate.net
Process design also considers the purification of feed streams to remove impurities that can negatively impact downstream catalytic reactions or cause corrosion. mdpi.comscribd.com For example, sulfur removal is necessary before adsorptive separation of C4 olefins. mdpi.com
Furthermore, dynamic response and control of this compound processing plants are important for maintaining stable operation and handling disturbances in feed composition or flow rate. mdpi.comresearchgate.netresearchgate.net Advanced control strategies, such as model predictive control, are being investigated to improve the performance of these processes. researchgate.net
The continuous drive for improved process economics and sustainability in the petrochemical industry necessitates ongoing research and development in the design and optimization of this compound-based industrial operations, exploring novel catalysts, separation technologies, and process configurations. cloudfront.netscilit.com
Conclusion and Future Research Directions
Summary of Key Advancements in 2-Butene Research
Recent advancements in this compound research have primarily centered on improving catalytic processes for its production and transformation. Significant progress has been made in the development of more efficient and environmentally friendly catalysts for reactions such as isomerization, alkylation, and metathesis involving this compound. For instance, studies have explored the use of solid acid catalysts, ionic liquids, and supported metal complexes as alternatives to traditional, more hazardous catalysts like HF and H₂SO₄ in isobutane (B21531) alkylation with this compound, aiming to mitigate environmental and safety concerns. acs.orgresearchgate.netacs.org
Furthermore, research has advanced in understanding the reaction mechanisms involving this compound. Investigations into reactions like ozonolysis have combined experimental techniques like matrix isolation infrared spectroscopy with quantum chemical calculations to identify early intermediates and elucidate reaction pathways. rsc.org The study of non-covalent interactions of this compound isomers using high-level quantum chemical methods has also provided insights into their behavior as model systems for molecules with cis and trans double bonds. researchgate.net
Advancements in spectroscopic techniques, such as high-resolution Fourier transform infrared (FT-IR) spectroscopy, have enabled detailed studies of this compound's vibrational modes under various conditions, supporting atmospheric and other research. nasa.gov The application of techniques like shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) coupled with electrochemistry is proving valuable for studying reactions involving butene derivatives at catalytic surfaces. researchgate.net
Emerging Research Areas and Unexplored Facets of this compound Chemistry
Emerging research areas for this compound chemistry include the exploration of novel catalytic systems beyond traditional heterogeneous and homogeneous catalysts. This involves investigating the potential of catalytic reactions at solid-solid interfaces under electric fields, which could offer new ways to control selectivity and conversion. oup.com
Another unexplored facet lies in the continued development of sustainable and bio-based routes involving this compound. While the market for 1,4-dihydroxy-2-butene, a derivative, shows growth driven by interest in sustainable alternatives, further research is needed in developing eco-friendly processes for this compound production and its conversion into valuable chemicals from renewable feedstocks. github.comglobenewswire.com The use of this compound in cross-metathesis reactions for converting biomass-derived compounds is an area with potential for green chemistry applications. hun-ren.hursc.org
Investigating the complex reaction networks involving this compound, such as those in alkylation, remains an important area. Detailed kinetic modeling and advanced analytical techniques like comprehensive gas chromatography are crucial for understanding the formation of by-products and optimizing reaction conditions. mdpi.com
Potential for Novel Catalytic Systems and Green Chemistry Approaches
The development of novel catalytic systems for this compound transformations is a key focus for future research, particularly within the framework of green chemistry. Ionic liquids, especially those with tailored acidity, show promise as reusable and environmentally benign catalysts for reactions like isobutane alkylation with this compound, offering high conversion and selectivity under mild conditions. researchgate.netresearchgate.net
Supported ionic liquid phase (SILP) catalysts are also being explored for continuous gas-phase reactions involving this compound, combining the benefits of homogeneous and heterogeneous catalysis. researchgate.net The design of supported metal catalysts, such as tungsten and rhenium-based systems on mesoporous materials, is crucial for reactions like the metathesis of this compound to propylene (B89431), with ongoing efforts to improve their stability and reduce deactivation. researchgate.netmdpi.commdpi.commdpi.com
Green chemistry approaches for this compound chemistry extend to exploring solvent-free or environmentally friendly solvent systems for reactions like olefin metathesis. rsc.org Utilizing renewable feedstocks for this compound production and developing energy-efficient processes, such as those involving microwave irradiation or mechanochemistry, are also aligned with green chemistry principles. encyclopedia.pubmdpi.com
Advances in Spectroscopic and Computational Tools for this compound Study
Advances in spectroscopic and computational tools are vital for deepening the understanding of this compound's properties and reactivity. High-resolution spectroscopic techniques, including FT-IR and Raman spectroscopy, continue to provide detailed information about the vibrational modes and molecular structure of this compound and its derivatives, aiding in their identification and characterization in various matrices and environments. nasa.govresearchgate.netacs.org
Computational chemistry, particularly quantum chemical methods like DFT and CCSD(T), plays a crucial role in studying the electronic structure, reaction pathways, and non-covalent interactions of this compound isomers. rsc.orgresearchgate.netcdnsciencepub.com These tools allow for the prediction of spectroscopic parameters, reaction intermediates, and transition states, complementing experimental observations. rsc.org
Q & A
Q. How to quantify trace this compound oxidation products (e.g., butene oxide) in atmospheric simulation chambers?
- Methodological Answer : Deploy proton-transfer-reaction mass spectrometry (PTR-MS) with real-time monitoring. Calibrate against FTIR standards for carbonyl compounds. Control chamber humidity (<5% RH) to minimize secondary aerosol formation, which interferes with product quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
